![molecular formula C14H8ClF3N4O2 B3042897 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 680216-49-3](/img/structure/B3042897.png)
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8ClF3N4O2 and its molecular weight is 356.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Research
In the field of oncology, 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole has been studied for its anticancer properties. It has been found to inhibit the growth of certain cancer cells by interfering with their DNA replication processes. This makes it a potential candidate for developing new chemotherapeutic agents .
Agricultural Chemicals
This compound is also being explored for its use in agriculture as a pesticide. Its ability to disrupt the nervous systems of pests without harming plants makes it an attractive option for protecting crops from insect damage. Studies have shown its effectiveness in controlling a wide range of agricultural pests .
Propriétés
IUPAC Name |
2-(2-chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O2/c1-7-6-9(20-13(15)19-7)12-22-21-11(23-12)8-4-2-3-5-10(8)24-14(16,17)18/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQBFNIVXDPWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=NN=C(O2)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



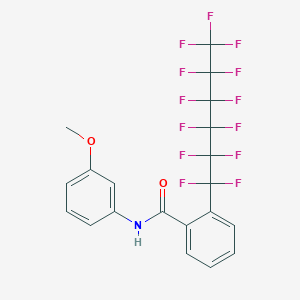

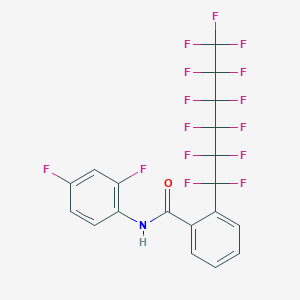
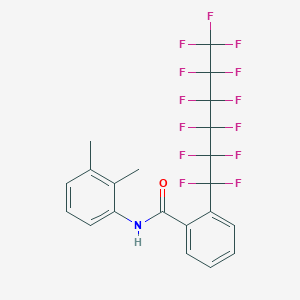

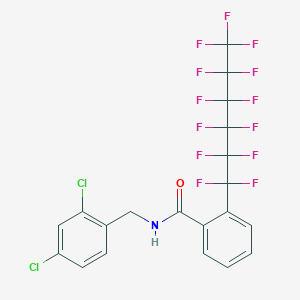
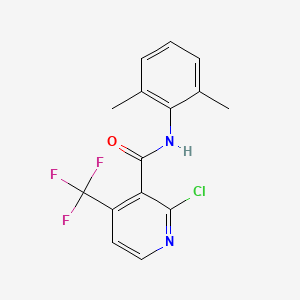
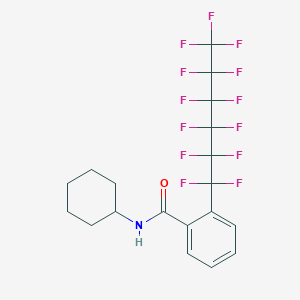
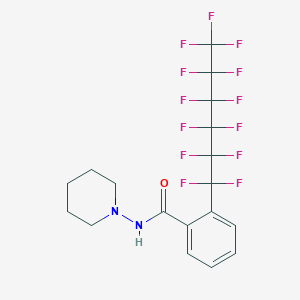
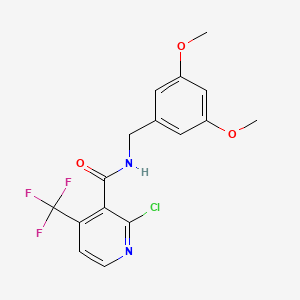
![6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide](/img/structure/B3042833.png)

![N1-[6-chloro-5-(trifluoromethyl)-3-pyridyl]cyclopropane-1-carboxamide](/img/structure/B3042836.png)
![6-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3042837.png)